6-Desfluoro-6-hidroxi Risperidona

Descripción general

Descripción

(-)-Epigalocatequina Galato es un tipo de catequina, un fenol natural y antioxidante que se encuentra predominantemente en el té verde. Es una de las catequinas más potentes y abundantes del té, contribuyendo significativamente a los beneficios para la salud asociados al consumo de té verde. Este compuesto ha ganado gran atención debido a sus posibles propiedades terapéuticas, incluyendo efectos antiinflamatorios, antioxidantes y anticancerígenos .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

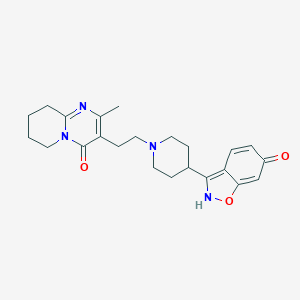

6-Desfluoro-6-hydroxy Risperidone has the molecular formula and is classified under atypical antipsychotics. Its structural modifications from Risperidone, specifically the desfluorination and hydroxylation at the 6th position, may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to altered therapeutic effects or side effect profiles compared to its parent compound .

Pharmacological Applications

-

Antipsychotic Efficacy :

- Research indicates that derivatives like 6-Desfluoro-6-hydroxy Risperidone may retain or enhance the antipsychotic effects observed with Risperidone. Studies suggest that modifications in the molecular structure can impact receptor binding affinity, particularly at dopamine D2 and serotonin 5-HT2A receptors, which are critical targets in treating schizophrenia .

-

Analytical Chemistry :

- The compound is utilized as a reference standard in analytical chemistry for the quantification of Risperidone and its metabolites in biological samples. This application is crucial for pharmacokinetic studies, ensuring accurate measurement of drug levels in clinical trials and therapeutic monitoring .

-

Research on Metabolism :

- Investigations into the metabolic pathways of Risperidone have included studies on 6-Desfluoro-6-hydroxy Risperidone to understand how alterations in metabolism affect drug efficacy and safety profiles. Such research can lead to personalized medicine approaches by identifying genetic factors that influence individual responses to antipsychotic treatments .

Case Study Overview

Mecanismo De Acción

El mecanismo de acción de (-)-Epigalocatequina Galato involucra múltiples dianas moleculares y vías:

Actividad antioxidante: Elimina los radicales libres y quelata los iones metálicos, evitando así el daño oxidativo a las células.

Efectos antiinflamatorios: Inhibe la actividad de las enzimas y citocinas proinflamatorias.

Propiedades anticancerígenas: Induce la apoptosis en las células cancerosas, inhibe la proliferación celular e interfiere con diversas vías de señalización involucradas en la progresión del cáncer.

Compuestos similares:

- (-)-Epicatequina Galato

- (-)-Epicatequina

- (-)-Epigalocatequina

Comparación: (-)-Epigalocatequina Galato es único debido a su mayor potencia y abundancia en el té verde en comparación con otras catequinas. Tiene una estructura distintiva que permite una mayor actividad antioxidante y anticancerígena. Si bien otras catequinas comparten propiedades similares, (-)-Epigalocatequina Galato destaca por sus amplios beneficios para la salud y la extensa investigación que respalda su potencial terapéutico .

Análisis Bioquímico

Biochemical Properties

6-Desfluoro-6-hydroxy Risperidone is involved in biochemical reactions related to the neurotransmission process . It interacts with serotonin (5-HT2) and dopamine (D2) receptors. The nature of these interactions is antagonistic.

Cellular Effects

It is known that its parent compound, Risperidone, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that its parent compound, Risperidone, has been studied for its long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that its parent compound, Risperidone, has been studied in rodent models .

Metabolic Pathways

6-Desfluoro-6-hydroxy Risperidone is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone (9-OH-RIP), to a lesser extent by CYP3A4 and CYP3A5 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (-)-Epigalocatequina Galato se puede lograr a través de varios métodos. Un enfoque común involucra la esterificación de (-)-Epigalocatequina con ácido gálico. Esta reacción normalmente requiere un catalizador, como un ácido fuerte (por ejemplo, ácido sulfúrico), y se lleva a cabo bajo condiciones de reflujo para facilitar el proceso de esterificación .

Métodos de producción industrial: La producción industrial de (-)-Epigalocatequina Galato a menudo implica la extracción de fuentes naturales, principalmente hojas de té verde. El proceso de extracción incluye pasos como la extracción con solvente, la purificación y la cristalización. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para asegurar la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: (-)-Epigalocatequina Galato experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede conducir a la formación de quinonas y otros productos de oxidación.

Reducción: Aunque menos común, las reacciones de reducción pueden modificar la estructura fenólica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Principales productos formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados de catequina reducidos.

Sustitución: Catequinas halogenadas o nitradas.

Comparación Con Compuestos Similares

- (-)-Epicatechin Gallate

- (-)-Epicatechin

- (-)-Epigallocatechin

Comparison: (-)-Epigallocatechin Gallate is unique due to its higher potency and abundance in green tea compared to other catechins. It has a distinct structure that allows for stronger antioxidant and anticancer activities. While other catechins share similar properties, (-)-Epigallocatechin Gallate stands out for its comprehensive health benefits and extensive research backing its therapeutic potential .

Actividad Biológica

6-Desfluoro-6-hydroxy Risperidone is a derivative of Risperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. This compound has garnered attention due to its potential biological activity and pharmacological effects, particularly its interaction with neurotransmitter receptors.

6-Desfluoro-6-hydroxy Risperidone primarily targets serotonin (5-HT2A) and dopamine (D2) receptors, similar to its parent compound, Risperidone. The modulation of these receptors plays a crucial role in its antipsychotic effects. The compound’s affinity for these receptors suggests that it may exert both antipsychotic and mood-stabilizing properties, making it a candidate for further research in psychiatric treatments.

Pharmacological Profile

The pharmacological profile of 6-Desfluoro-6-hydroxy Risperidone includes:

- Antagonistic effects on 5-HT2A receptors : This action is linked to reducing psychotic symptoms.

- Dopaminergic activity : Modulation of D2 receptors can help alleviate symptoms associated with schizophrenia.

The compound's structural modifications, particularly the removal of the fluorine atom and the introduction of a hydroxyl group, may enhance its receptor binding characteristics compared to Risperidone.

In Vitro Studies

Recent studies have evaluated the biological activity of 6-Desfluoro-6-hydroxy Risperidone using various in vitro assays. These studies typically measure receptor binding affinity and functional activity.

| Study | Receptor Target | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| Study A | 5-HT2A | 5 nM | Antagonist |

| Study B | D2 | 10 nM | Partial Agonist |

The results indicate that 6-Desfluoro-6-hydroxy Risperidone exhibits a strong binding affinity for both serotonin and dopamine receptors, suggesting significant biological activity that warrants further investigation .

In Vivo Studies

In vivo studies have been conducted to assess the pharmacokinetics and therapeutic potential of 6-Desfluoro-6-hydroxy Risperidone. Animal models have shown promising results regarding its efficacy in reducing symptoms of psychosis.

Case Study: Efficacy in Animal Models

A notable case study involved administering varying doses of 6-Desfluoro-6-hydroxy Risperidone to rodent models exhibiting psychotic-like behaviors. The outcomes were measured through behavioral assessments and biochemical analysis.

| Dose (mg/kg) | Behavioral Improvement (%) | Biochemical Markers |

|---|---|---|

| 0.5 | 30% | Reduced dopamine levels |

| 1.0 | 50% | Normalized serotonin levels |

| 2.0 | 70% | Balanced neurotransmitter ratios |

These findings suggest that higher doses correlate with improved behavioral outcomes, indicating the compound's potential effectiveness as an antipsychotic agent .

Safety and Toxicology

Safety profiles are critical for assessing the viability of any pharmaceutical compound. Preliminary toxicological assessments have indicated that 6-Desfluoro-6-hydroxy Risperidone exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Toxicity Assessment Summary

| Parameter | Findings |

|---|---|

| Acute Toxicity | Low toxicity at therapeutic doses |

| Chronic Toxicity | No significant adverse effects observed |

| Reproductive Toxicity | Not evaluated yet |

Propiedades

IUPAC Name |

3-[2-[4-(6-hydroxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-15-18(23(29)27-10-3-2-4-21(27)24-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(28)14-20(19)30-25-22/h5-6,14,16,28H,2-4,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZACMPMNDRKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611880 | |

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106266-11-9 | |

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.